molecular formula C21H23Cl2NO6 B12421993 Clevidipine-d7

Clevidipine-d7

Cat. No.: B12421993
M. Wt: 463.4 g/mol
InChI Key: KPBZROQVTHLCDU-ISARVPQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clevidipine-d7 is a deuterated form of Clevidipine, a dihydropyridine L-type calcium channel blocker. It is primarily used for the reduction of blood pressure when oral antihypertensive therapy is not feasible or desirable. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clevidipine-d7 involves the incorporation of deuterium atoms into the Clevidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for synthesizing deuterated compounds involve the use of deuterium gas or deuterated solvents in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the incorporation of deuterium atoms into the Clevidipine molecule. Quality control measures are essential to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Clevidipine-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is an inactive carboxylic acid derivative .

Mechanism of Action

Clevidipine-d7, like Clevidipine, acts by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a decrease in systemic vascular resistance and blood pressure .

Properties

Molecular Formula

C21H23Cl2NO6

Molecular Weight

463.4 g/mol

IUPAC Name

5-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2,7D2

InChI Key

KPBZROQVTHLCDU-ISARVPQGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

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